molecular formula C6H9N3O2S2 B1297018 Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 32418-24-9

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B1297018
CAS No.: 32418-24-9
M. Wt: 219.3 g/mol
InChI Key: IYLGYUIQSDVGCP-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate plays a crucial role in several biochemical reactions. The compound is known to interact with enzymes such as glutaminase-1, where it acts as an inhibitor, thereby inhibiting glutaminolysis . This interaction is significant in the context of cancer research, as glutaminase-1 is often upregulated in tumor cells. Additionally, the compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability. For instance, the thiadiazole ring’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of pancreatic invasive ductal adenocarcinoma cells and slow the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glutaminase-1 leads to reduced glutaminolysis, which in turn affects the energy metabolism of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of glutaminase-1, inhibiting its activity and thereby reducing the conversion of glutamine to glutamate . This inhibition disrupts the metabolic pathways that rely on glutaminolysis, leading to decreased energy production in cancer cells. Additionally, the compound’s ability to cross cellular membranes allows it to interact with other biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as glutaminase-1 . The compound’s inhibition of glutaminase-1 affects the metabolic flux of glutamine and glutamate, leading to changes in metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s mesoionic nature allows it to cross cellular membranes and reach various intracellular compartments . It may interact with transporters or binding proteins that facilitate its distribution within cells . The compound’s localization and accumulation in specific tissues can affect its overall activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures such as mitochondria or the endoplasmic reticulum can affect its interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is unique due to the presence of both the thiadiazole ring and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethyl ester group can be easily modified, allowing for the synthesis of a wide range of derivatives with potentially enhanced properties .

Properties

IUPAC Name

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-2-11-4(10)3-12-6-9-8-5(7)13-6/h2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLGYUIQSDVGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326105
Record name Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32418-24-9
Record name 32418-24-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Synthesis routes and methods

Procedure details

To a mixture of 3.9 g of 2-amino-5-mercapto-1,3,4-thiadiazole, 4.2 g of potassium carbonate and 50 ml of ethanol was gradually added 5 g of ethyl bromoacetate under ice cooling. Then, the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added 200 ml of water followed by extraction with ethyl acetate. After washing with water, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off. The solid obtained was washed with toluene and dried to obtain 2.7 g of ethyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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